molecular formula C9H10N4O3 B11882847 Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 188062-43-3

Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11882847
CAS No.: 188062-43-3
M. Wt: 222.20 g/mol
InChI Key: FWQJILPSHSIMHB-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound characterized by a fused pyrrolo[2,3-d]pyrimidine core. Its structure includes:

  • A 2-amino group at position 2.
  • A 4-oxo group in the pyrimidine ring.
  • An ethyl ester at position 4.

Properties

CAS No.

188062-43-3

Molecular Formula

C9H10N4O3

Molecular Weight

222.20 g/mol

IUPAC Name

ethyl 2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C9H10N4O3/c1-2-16-8(15)5-3-4-6(11-5)12-9(10)13-7(4)14/h3H,2H2,1H3,(H4,10,11,12,13,14)

InChI Key

FWQJILPSHSIMHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)N=C(NC2=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from ethyl 2-cyanoacetate and guanidine, the compound can be synthesized through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various alkyl or acyl groups.

Scientific Research Applications

Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₉H₉N₃O₃.
  • IUPAC Name : Ethyl 4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate.

Comparison with Structurally Similar Compounds

The compound’s biological and chemical properties are influenced by its substitution pattern. Below is a detailed comparison with derivatives and analogs:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Key Differences Biological Activity References
Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate 2-amino, 4-oxo, 6-ethyl ester Reference compound Multi-targeted kinase inhibition; antifolate activity
4-Methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid 4-methoxy, 6-carboxylic acid Lack of ethyl ester; reduced lipophilicity Lower membrane permeability; altered kinase selectivity
Methyl 5-[(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)ethyl]thiophene-2-carboxylate Thiophene ring, ethyl linker Enhanced π-stacking interactions Improved antitumor activity (IC₅₀: 0.1–1 µM)
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine Chlorine at position 4, no ester Electrophilic chlorine enhances reactivity Antimicrobial activity; less specific kinase inhibition
5-[(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)propyl]thiophene-2-carboxylic acid Propyl linker, carboxylic acid Increased solubility; shorter half-life Folate receptor targeting (Kd: 10–50 nM)

Key Observations:

Substituent Effects :

  • Ethyl ester (target compound): Enhances lipophilicity and membrane permeability compared to carboxylic acid derivatives (e.g., pemetrexed analogs) .
  • Thiophene/aryl groups (e.g., in compounds from and ): Improve binding to folate receptors and kinases via aromatic interactions .
  • Alkyl chain length (e.g., butyl vs. pentyl in ): Longer chains increase antitumor potency but may reduce solubility .

Biological Mechanisms: The 2-amino-4-oxo motif is critical for binding to dihydrofolate reductase (DHFR) and thymidylate synthase, common targets in antifolate therapies . Chlorine or methoxy substitutions (e.g., in and ) alter electronic properties, affecting enzyme inhibition specificity .

Synthetic Accessibility: The target compound is synthesized via cyclization of 4-amino-2-chloropyrimidine with ethyl acetoacetate under basic conditions . Thiophene-containing analogs require additional coupling steps, reducing overall yield (e.g., 36% yield for compound 18b in ) .

Antitumor Activity:

  • Derivatives with thiophene moieties (e.g., compound 19b in ) exhibit IC₅₀ values below 1 µM against leukemia and solid tumors .
  • Pemetrexed analogs ( and ) show clinical relevance as chemotherapeutic agents but require structural optimization to mitigate toxicity .

Folate Receptor Targeting:

  • Compounds like AGF183 () bind to human glycinamide ribonucleotide transformylase (GAR-Tfase) with high affinity, validating the scaffold’s utility in antifolate drug design .

Limitations:

  • Metabolic instability : Ethyl esters are prone to hydrolysis, necessitating prodrug strategies for carboxylic acid derivatives .
  • Toxicity: Non-selective kinase inhibition (e.g., in 4-chloro derivatives) limits therapeutic windows .

Biological Activity

Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS No. 188062-43-3) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

  • Molecular Formula : C₉H₁₀N₄O₃
  • Molecular Weight : 222.20 g/mol
  • CAS Number : 188062-43-3

The compound exhibits biological activity primarily through its interaction with enzymes and receptors involved in cellular processes. It has been noted for its ability to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), an enzyme critical in purine biosynthesis. This inhibition can lead to reduced proliferation of cancer cells that rely on this pathway for growth and survival .

Biological Activity Overview

This compound has shown promising results in various biological assays:

  • Antitumor Activity :
    • The compound has demonstrated potent antitumor effects against human tumor cell lines such as KB, IGROV1, and SKOV3 at subnanomolar concentrations. This activity is attributed to selective uptake via the folate receptor alpha (FRα) and proton-coupled folate transporter (PCFT) .
  • Inhibition of Enzymatic Activity :
    • It effectively inhibits GARFTase, which is implicated in the growth of certain tumors. The crystal structures of GARFTase complexed with the compound have been elucidated, confirming its binding affinity and interaction dynamics within the active site .
  • Selectivity for Cancer Cells :
    • The selectivity for FRα and PCFT over other transporters suggests a potential for targeted cancer therapies, minimizing effects on normal cells while maximizing therapeutic efficacy against tumors .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • In Vitro Studies : A study indicated that compounds similar to Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine exhibited significant antiproliferative activity against various human tumor cell lines with GI50 values ranging from nanomolar to micromolar concentrations .
CompoundCell LineGI50 (nM)
Ethyl 2-amino...SKOV3<1
Similar CompoundIGROV1<10

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